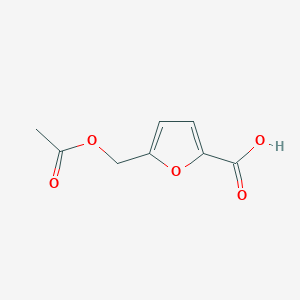
Ácido 5-acetoximetil-2-furancarboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of furan derivatives, such as 5-acetoxymethyl-2-furancarboxylic acid, often involves the oxidation of 5-hydroxymethylfurfural (HMF) or its derivatives. A study by Dijkman et al. (2014) highlights an enzyme-catalyzed oxidation process for converting HMF into furan-2,5-dicarboxylic acid (FDCA), a closely related compound, showcasing the potential for biocatalytic synthesis routes. Mehner et al. (2007) described the synthesis of 5-acetoxymethyl and 5-hydroxymethyl-2-vinylfuran through routes starting from 2-methylfuran and furfuryl acetate, indicating methodologies that could be adapted for 5-acetoxymethyl-2-furancarboxylic acid synthesis (Dijkman, Groothuis, & Fraaije, 2014); (Mehner, Montero, Martínez, & Spange, 2007).
Molecular Structure Analysis
The molecular structure of furan derivatives like 5-acetoxymethyl-2-furancarboxylic acid is characterized by the furan ring, a five-membered aromatic ring with oxygen. The acetoxymethyl and carboxylic acid functional groups attached to this ring influence its reactivity and physical properties. Mao and Zavalij (2018) discuss the structural aspects of furan-2,5-dicarboxylic acid solvates, providing insights into how different functional groups and solvents can affect the crystal structure of such compounds (Mao & Zavalij, 2018).
Chemical Reactions and Properties
Furan derivatives participate in various chemical reactions, especially those involving their functional groups. For instance, the acetoxymethyl group in 5-acetoxymethyl-2-furancarboxylic acid can undergo hydrolysis, while the furan ring can partake in electrophilic aromatic substitution reactions. Studies on similar compounds, such as the synthesis and reactivity of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, provide valuable information on the chemical behavior of these molecules (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Physical Properties Analysis
The physical properties of 5-acetoxymethyl-2-furancarboxylic acid, such as solubility, melting point, and thermal stability, are influenced by its molecular structure. While specific studies on this compound are limited, research on related furan derivatives offers insights into how structural variations affect these properties. For example, the work by Kim et al. (2018) on the aerobic oxidation of 5-(hydroxymethyl)furfural cyclic acetal and its implications for thermal stability and solubility provides relevant context (Kim, Su, Fukuoka, Hensen, & Nakajima, 2018).
Chemical Properties Analysis
The chemical properties of 5-acetoxymethyl-2-furancarboxylic acid, including reactivity towards nucleophiles and electrophiles, are critical for its application in synthesis and material science. The acetoxymethyl group is a versatile functional group that can be transformed into various other groups, enhancing the molecule's utility in organic synthesis. The chemical reactivity and potential applications of furan derivatives in material science are well illustrated in the work by Gupta et al. (2011), discussing the oxidation of 5-hydroxymethylfurfural into 2,5-furandicarboxylic acid under mild conditions (Gupta, Nishimura, Takagaki, & Ebitani, 2011).
Aplicaciones Científicas De Investigación
Síntesis de ácido 5-metil-2-furancarboxílico
El ácido 5-acetoximetil-2-furancarboxílico juega un papel crucial en la síntesis de ácido 5-metil-2-furancarboxílico (MFA). El MFA es un importante ácido furoico sustituido con aplicaciones versátiles. El proceso de síntesis implica la hidrogenólisis selectiva del ácido 5-hidroximetil-2-furancarboxílico (HMFA) renovable biológicamente en catalizadores de Pd/C a temperatura ambiente .
Preparación de ácido 2,5-furanodicarboxílico
El ácido 5-acetoximetil-2-furancarboxílico se utiliza como intermedio en la preparación de ácido 2,5-furanodicarboxílico (FDCA) a partir de carbohidratos. El FDCA, producido por oxidación del HMF (5-hidroximetilfurfural) derivado de carbohidratos, es un valioso monómero para biopolímeros .
Producción de antibióticos
El ácido 5-acetoximetil-2-furancarboxílico se utiliza en la preparación de 3-tetrahidrofurílcefem-3-carboxilatos y análogos, que se utilizan como antibióticos .
Conversión a ácido 5-(aminometil)2-furancarboxílico
El ácido 5-acetoximetil-2-furancarboxílico se puede convertir a ácido 5-(aminometil)2-furancarboxílico (AMFC), un monómero prometedor para biopolímeros. Esta conversión implica un proceso de dos pasos que incluye la oxidación al aire de HMF utilizando un catalizador de Pt/SiO2 seguido de aminación reductora por transaminasa .
Mecanismo De Acción
Target of Action
5-Acetoxymethyl-2-furancarboxylic acid (AMF) is primarily used as an intermediate in the production of 2,5-furandicarboxylic acid (FDCA) . FDCA is a valuable monomer for biopolymers .
Mode of Action
AMF is produced by oxidizing carbohydrate-derived 5-hydroxymethylfurfural (HMF) . It is a more stable intermediate than HMF . The oxidation of AMF into FDCA is facilitated by Co/Mn/Br catalysts .
Biochemical Pathways
The production of FDCA from carbohydrates involves a cascade process in a single acetic acid system . This process includes fructose dehydration–esterification and HMF/AMF mixture oxidation . The fructose conversion is complete and total furan compounds yield reached nearly 90%, which contained 42.8% HMF and 47.1% AMF .
Result of Action
The oxidation of AMF results in the production of FDCA with a yield of 91.1% . FDCA is a valuable monomer for biopolymers and is used as a precursor to prepare various polyesters, polyurethanes, and polyamides .
Action Environment
The solvent system between the dehydration reaction and oxidation reactions seriously affects the process continuity and production efficiency . The use of a single acetic acid system for the cascade process eliminates the use of extra acid or self-made catalysts and expensive solvents . This process is simple to operate, easy to implement, and has the potential for continuous preparation from carbohydrates to FDCA .
Direcciones Futuras
The future directions for the use of 5-Acetoxymethyl-2-furancarboxylic acid lie in its potential as an intermediate in the sustainable synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF) . This process is simple to operate, eliminates the use of extra acid or self-made catalysts and expensive solvents, and has the potential for continuous preparation from carbohydrates to FDCA .
Propiedades
IUPAC Name |
5-(acetyloxymethyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHIMKWMEKVUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438167 | |
| Record name | acetyl Sumiki's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90345-66-7 | |
| Record name | acetyl Sumiki's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16980.png)

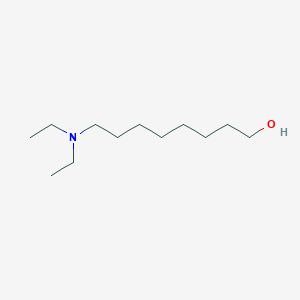
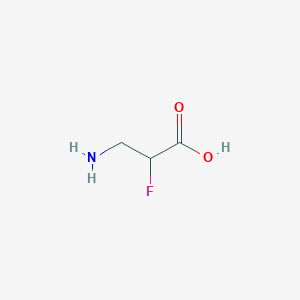

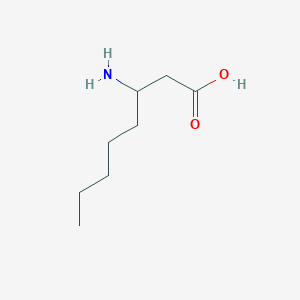
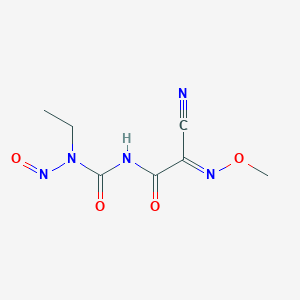
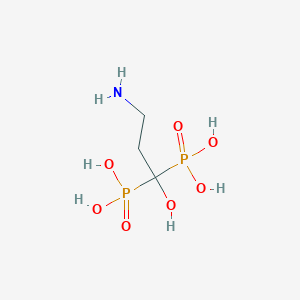
![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)

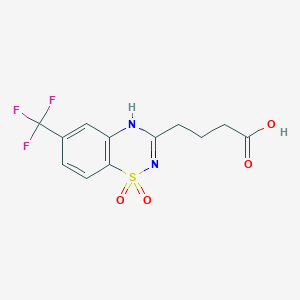
![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)